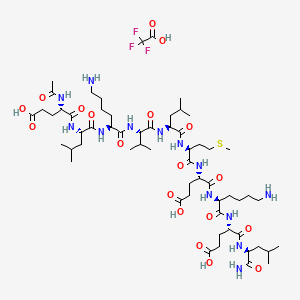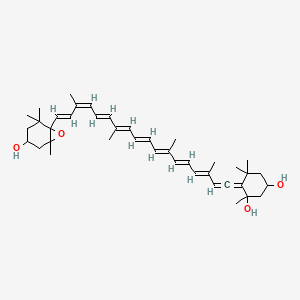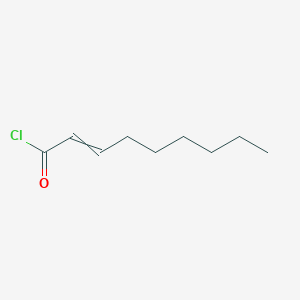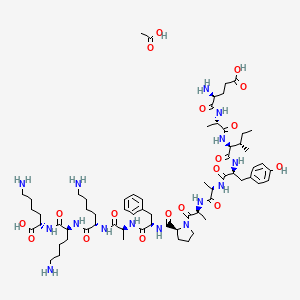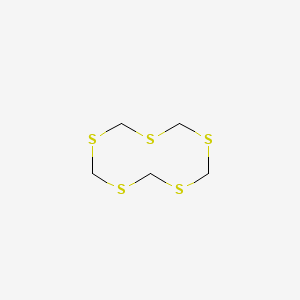
1,3,5,7,9-Pentathiecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5,7,9-Pentathiecane can be synthesized through various methods. One common approach involves the reaction of carbon disulfide with lithium derivatives of sulfur-containing compounds . The reaction typically occurs under controlled conditions to ensure the formation of the desired cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5,7,9-Pentathiecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: Substitution reactions can occur at the carbon or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
1,3,5,7,9-Pentathiecane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of sulfur-containing compounds and as a model compound for studying sulfur chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3,5,7,9-Pentathiecane involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of various complexes and intermediates, influencing biological and chemical processes. The specific pathways and targets depend on the context of its application, such as its role in catalysis or as a therapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5,7-Tetrathiocane: Contains four sulfur atoms in a cyclic structure.
1,3,5-Trithiocane: Contains three sulfur atoms in a cyclic structure.
1,3-Dithiocane: Contains two sulfur atoms in a cyclic structure.
Uniqueness
1,3,5,7,9-Pentathiecane is unique due to its five sulfur atoms, which provide distinct chemical properties and reactivity compared to compounds with fewer sulfur atoms. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
2372-99-8 |
|---|---|
Formule moléculaire |
C5H10S5 |
Poids moléculaire |
230.5 g/mol |
Nom IUPAC |
1,3,5,7,9-pentathiecane |
InChI |
InChI=1S/C5H10S5/c1-6-2-8-4-10-5-9-3-7-1/h1-5H2 |
Clé InChI |
OORAADWLEVSLPL-UHFFFAOYSA-N |
SMILES canonique |
C1SCSCSCSCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



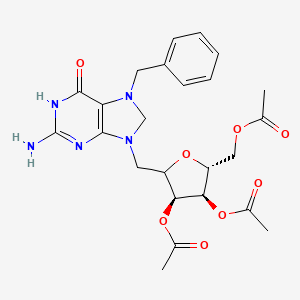
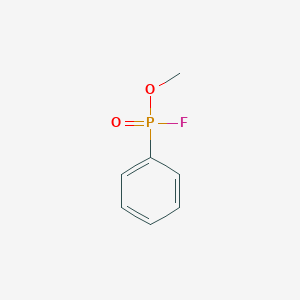

![4-[2-(4-Fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14755619.png)
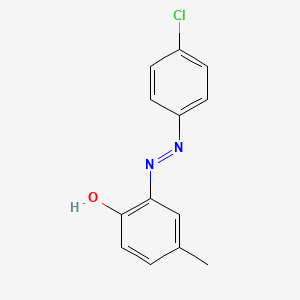
![1H-Pyrrolo[2,3-b]pyridine-3-propanoic acid, a-amino-6-chloro-4-methyl-, (aS)-](/img/structure/B14755632.png)
![9-Azabicyclo[4.2.1]nonane](/img/structure/B14755651.png)
![(4R,4'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole]](/img/structure/B14755654.png)
